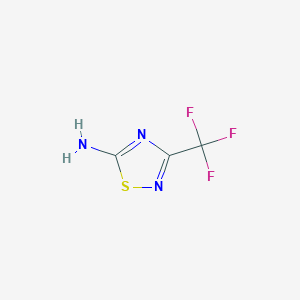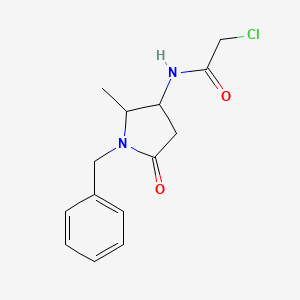![molecular formula C16H11N3O5 B2797329 (4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 293751-78-7](/img/structure/B2797329.png)
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrano[4,3-b]pyran derivatives. These compounds are known for their wide range of biological activities, such as anti-melanogenic, tyrosinase inhibitory, antimicrobial, and anti-inflammatory .
Synthesis Analysis
Pyrano[4,3-b]pyran derivatives can be synthesized using a multicomponent reaction featuring aromatic or aliphatic aldehydes, kojic acid, and malononitrile . The reactions are usually carried out in a solvent under reflux conditions .Molecular Structure Analysis
The molecular structure of pyrano[4,3-b]pyran derivatives can be analyzed by Fourier transform infrared, 13C NMR, and 1H NMR spectroscopies .Chemical Reactions Analysis
The chemical reactions involving pyrano[4,3-b]pyran derivatives are typically multicomponent reactions. These reactions involve the condensation of aliphatic, aromatic, or heterocyclic aldehydes, malononitrile, and a third component, often a diketone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule. NMR spectroscopy can provide detailed information about the structure of the molecule .Applications De Recherche Scientifique
Crystal Structure and Conformation
The crystal structure and conformation of related pyran compounds have been extensively studied. For instance, Wang et al. (2005) found that the atoms of the pyran ring in a similar compound were coplanar, which is different from other similar compounds, and the structure was stabilized by intermolecular hydrogen bonds (Wang et al., 2005). Sharma et al. (2015) analyzed the crystal structures of two carbonitrile compounds, revealing that the pyran ring deviates significantly from planarity and adopts a boat conformation, stabilized by hydrogen bonds (Sharma et al., 2015).
Electrocatalytic Applications
Elinson et al. (2013) described a "one-pot" electrocatalytic transformation leading to the formation of similar pyrano[4,3-b]pyran-3-carbonitriles, which shows promise for biomedical applications due to the efficient and convenient synthesis of cyano-functionalized pyrano[4,3-b]pyran systems (Elinson et al., 2013).
Photostability and Biological Activity
A study by Silva et al. (2021) highlighted the photostability issues of 2-amino-4H-pyran-3-carbonitriles, which could impact their biological applications. The compounds showed promising antifungal activities initially but lost activity upon exposure to LED daylight, indicating potential limitations in their practical applications due to poor photostability (Silva et al., 2021).
Mécanisme D'action
Orientations Futures
The synthesis and study of pyrano[4,3-b]pyran derivatives is an active area of research due to their wide range of biological activities. Future research may focus on developing more efficient synthesis methods, studying their mechanisms of action, and exploring their potential applications in medicine .
Propriétés
IUPAC Name |
(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(10(7-17)15(18)24-12)9-4-2-3-5-11(9)19(21)22/h2-6,13H,18H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSDTXIIGFORNL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@H](C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797252.png)
![[(1-Benzylcyclohexyl)oxy]acetic acid](/img/structure/B2797254.png)

![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)
![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)

![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797266.png)
![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)